Technical Guide: 2-(4-Chlorobenzoyl)benzoic Acid (CAS 85-56-3)
Technical Guide: 2-(4-Chlorobenzoyl)benzoic Acid (CAS 85-56-3)
Process Chemistry, Characterization, and Pharmaceutical Applications
Executive Summary
2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3) serves as a critical scaffold in the synthesis of diaryl-heterocycles, most notably the diuretic Chlorthalidone and the anorectic Mazindol .[1] Its synthesis via Friedel-Crafts acylation represents a classic yet operationally complex industrial transformation requiring precise stoichiometric control of Lewis acid catalysts.
This guide moves beyond basic property listing to analyze the reaction thermodynamics, self-validating purification protocols, and the downstream chemistry required to convert this intermediate into active pharmaceutical ingredients (APIs).
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The compound is a keto-acid formed by the ring-opening acylation of phthalic anhydride. Its dual functionality (carboxylic acid and ketone) dictates its solubility profile and reactivity.
Table 1: Physicochemical Specifications
| Parameter | Specification | Technical Note |
| CAS Number | 85-56-3 | Verified Registry Number |
| IUPAC Name | 2-(4-Chlorobenzoyl)benzoic acid | Also: 4'-Chloro-2-benzoylbenzoic acid |
| Formula | C₁₄H₉ClO₃ | MW: 260.67 g/mol |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or Al-salt contamination |
| Melting Point | 148°C – 150°C | Sharp range indicates high purity (>98%) |
| Solubility | Soluble: Acetonitrile, DMF, Aqueous AlkaliInsoluble: Water, Acidic media | Solubility in NaOH is a key purification vector |
| pKa | ~3.26 (Carboxylic acid) | Stronger acid than benzoic acid due to electron-withdrawing ketone |
Part 2: Synthetic Route & Process Chemistry[4][5][6]
The Friedel-Crafts Acylation Protocol
The industrial synthesis involves the reaction of phthalic anhydride with chlorobenzene, catalyzed by anhydrous Aluminum Chloride (
Critical Mechanistic Insight:
Unlike standard acylations requiring catalytic Lewis acids, this reaction requires stoichiometric excess (>2.0 equivalents) of
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First Equivalent: Complexes with the carbonyl oxygen of the phthalic anhydride to generate the electrophilic acylium ion.
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Second Equivalent: Complexes with the carboxylate product formed during ring opening. Failure to use >2.0 eq results in incomplete conversion as the product inhibits the catalyst.
Step-by-Step Experimental Workflow
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Charge: In a moisture-free reactor, charge Chlorobenzene (acting as both reactant and solvent) and Phthalic Anhydride (1.0 eq).
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Activation: Cool to <10°C. Slowly add Anhydrous
(2.2 eq) to control the exotherm. -
Reaction: Heat to 80-90°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.
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Process Control: Monitor via TLC or HPLC. Disappearance of Phthalic Anhydride marks completion.
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Quench (Hydrolysis):
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Caution: The aluminum complex is highly reactive.
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Pour the hot reaction mass into a mixture of Ice/HCl. This breaks the Al-complex, precipitating the crude organic acid.
-
-
Steam Distillation: Remove excess Chlorobenzene via steam distillation.
Self-Validating Purification System (The Acid-Base Swing)
To ensure pharmaceutical-grade purity without expensive chromatography, use the compound's pKa against it.
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Dissolution (Validation A): Suspend crude solid in 10% NaOH.
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Logic: The product converts to its sodium salt and dissolves. Unreacted chlorobenzene or non-acidic byproducts (e.g., decarboxylated benzophenones) remain insoluble.
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Filtration: Filter the alkaline solution. The filtrate contains the product; the filter cake contains impurities.
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Precipitation (Validation B): Acidify the filtrate with HCl to pH < 2.
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Logic: The product reprecipitates as a white solid. If no precipitate forms, the initial material was not the target acid.
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Part 3: Visualization of Synthesis & Application
The following diagrams illustrate the synthesis of the core intermediate and its conversion to Chlorthalidone.
Diagram 1: Synthesis Workflow (Friedel-Crafts)
Caption: Friedel-Crafts acylation workflow emphasizing the critical aluminum complex hydrolysis and acid-base purification.
Diagram 2: Downstream Pharmaceutical Application (Chlorthalidone)
Caption: Conversion of CAS 85-56-3 to Chlorthalidone via cyclization, reduction, and chlorosulfonation.
Part 4: Pharmaceutical Application (The "Why")
The primary utility of CAS 85-56-3 is its role as the precursor to Chlorthalidone , a thiazide-like diuretic used for hypertension and edema.
Mechanism of Conversion[7]
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Cyclization: The keto-acid reacts with hydroxylamine. Unlike simple ketones forming oximes, the proximity of the carboxylic acid facilitates cyclization to form a benzoxazinone or hydroxy-phthalimidine structure.
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Reduction: Zinc/Acetic acid reduction removes the hydroxyl group, yielding the phthalimidine core.
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Functionalization: The electron-rich aromatic ring (originally from chlorobenzene) directs incoming electrophiles. Chlorosulfonation occurs para to the chlorine atom (meta to the bridge), setting up the sulfonamide group essential for diuretic activity [1].
Part 5: Analytical Characterization
To confirm the identity of synthesized 2-(4-Chlorobenzoyl)benzoic acid, the following spectral markers must be observed:
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IR Spectroscopy:
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1690–1710 cm⁻¹: Carboxylic acid C=O stretch.
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1660–1670 cm⁻¹: Diaryl ketone C=O stretch (shifted lower due to conjugation).
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2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
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1H NMR (DMSO-d6):
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Protons on the phthalic ring appear as a multiplet at δ 7.5–8.0 ppm .
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Protons on the chlorobenzene ring appear as two doublets (AA'BB' system) around δ 7.4 ppm and δ 7.6 ppm .
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Broad singlet at δ 13.0+ ppm corresponds to the carboxylic acid proton (exchangeable with D₂O).
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References
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Sarex Fine Chemicals. (n.d.). 2(4-Chlorobenzoyl) Benzoic Acid Specification and Application. Retrieved from
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ChemicalBook. (2025). 2-(4-Chlorobenzoyl)benzoic acid Properties and CAS Data. Retrieved from
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Santa Cruz Biotechnology. (n.d.). 2-(4-Chlorobenzoyl)benzoic acid Product Data. Retrieved from
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Google Patents. (2005). WO2005065046A2 - An efficient industrial process for Chlorthalidone. Retrieved from
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National Institutes of Health (NIH). (2024). Chlorthalidone: Mechanism of Action and Clinical Utility. StatPearls. Retrieved from
